molecular formula C10H11BrO2 B1277809 4-Bromo-2,6-dimethylphenyl acetate CAS No. 60041-68-1

4-Bromo-2,6-dimethylphenyl acetate

Cat. No. B1277809
CAS RN: 60041-68-1
M. Wt: 243.1 g/mol
InChI Key: ACPQEWQSYPPLOS-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylphenyl acetate is a chemical compound with the empirical formula C10H11BrO2 . It has a molecular weight of 243.10 and is typically found in solid form . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI (IUPAC International Chemical Identifier) for 4-Bromo-2,6-dimethylphenyl acetate is 1S/C10H11BrO2/c1-6-4-9(11)5-7(2)10(6)13-8(3)12/h4-5H,1-3H3 . This identifier provides a standard way to encode the molecular structure of this compound.


Physical And Chemical Properties Analysis

4-Bromo-2,6-dimethylphenyl acetate is a solid compound . It has a molecular weight of 243.10 . The compound does not have a reported flash point, indicating that it is not highly flammable .

Mechanism of Action

While the specific mechanism of action for 4-Bromo-2,6-dimethylphenyl acetate is not well-documented, a compound with a similar structure, 4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone, has been reported to inhibit intoxication by lethal toxin and block the entry of multiple other acid-dependent bacterial toxins and viruses into mammalian cells .

Safety and Hazards

This compound is classified as a combustible solid . It is recommended to handle this compound with personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, or clothing .

Future Directions

Given the limited information available on 4-Bromo-2,6-dimethylphenyl acetate, future research could focus on its synthesis, chemical reactions, and potential applications. For instance, the protodeboronation approach used in the synthesis of similar compounds could be explored further .

properties

IUPAC Name

(4-bromo-2,6-dimethylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6-4-9(11)5-7(2)10(6)13-8(3)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPQEWQSYPPLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429298
Record name 4-bromo-2,6-dimethylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dimethylphenyl acetate

CAS RN

60041-68-1
Record name 4-bromo-2,6-dimethylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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